molecular formula C14H22N2O4S B5106095 N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide

N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide

Cat. No. B5106095
M. Wt: 314.40 g/mol
InChI Key: SNOJXSHQLPBJGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide, also known as KR-33493, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide is not fully understood, but it is believed to act through multiple pathways. In cancer research, it has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide can induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. By inhibiting NF-κB, N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide can reduce inflammation. In neurodegenerative disorder research, N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide has been reported to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. By activating this pathway, N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide can reduce oxidative stress and prevent neuronal cell death.
Biochemical and Physiological Effects:
N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide has been shown to have various biochemical and physiological effects. In cancer research, it has been reported to induce apoptosis, cell cycle arrest, and inhibit tumor growth. In inflammation research, N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit inflammation. In neurodegenerative disorder research, N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide has been reported to prevent neuronal cell death and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide in lab experiments is its high purity and yield. The synthesis method for N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide has been reported to have a high yield and purity, which makes it suitable for lab experiments. Another advantage is its potential therapeutic applications in various diseases. However, one of the limitations of using N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide in lab experiments is the lack of understanding of its mechanism of action. Further research is needed to fully understand the mechanism of action of N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide.

Future Directions

There are several future directions for research on N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide. One direction is to further investigate its mechanism of action in cancer, inflammation, and neurodegenerative disorders. Another direction is to explore its potential therapeutic applications in other diseases such as cardiovascular disease and diabetes. Additionally, future research can focus on optimizing the synthesis method for N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide to improve its yield and purity.

Synthesis Methods

The synthesis of N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide involves the reaction of 4-aminobenzamide with methylsulfonyl chloride, followed by the addition of 3-isopropoxypropylamine. The resulting product is then purified through column chromatography to obtain pure N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide. This synthesis method has been reported to have a high yield and purity of the final product.

Scientific Research Applications

N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide has demonstrated neuroprotective effects by preventing neuronal cell death and reducing oxidative stress.

properties

IUPAC Name

4-(methanesulfonamido)-N-(3-propan-2-yloxypropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S/c1-11(2)20-10-4-9-15-14(17)12-5-7-13(8-6-12)16-21(3,18)19/h5-8,11,16H,4,9-10H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOJXSHQLPBJGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.